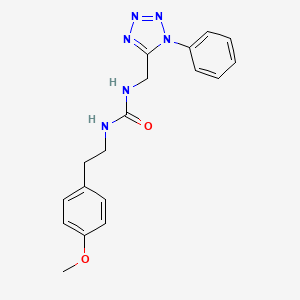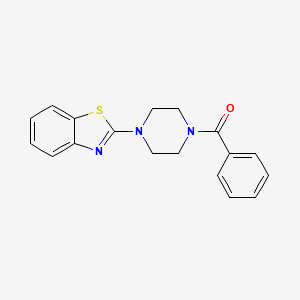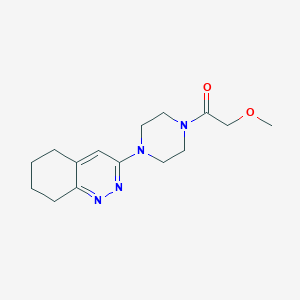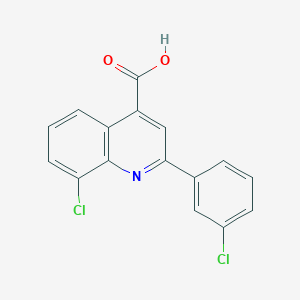
2-Cyclopentyl-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Cyclopentyl-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride” is a chemical compound with the molecular formula C17H28ClN3O2 . It has a molecular weight of 341.9 g/mol . The IUPAC name for this compound is 2-cyclopentyl-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C17H27N3O2.ClH/c1-13-16(14(2)22-18-13)12-19-7-9-20(10-8-19)17(21)11-15-5-3-4-6-15;/h15H,3-12H2,1-2H3;1H . This string represents the compound’s molecular structure in a standard format. The Canonical SMILES string is CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CC3CCCC3.Cl , which is another way to represent the structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 341.9 g/mol . It has 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 341.1870048 g/mol . The topological polar surface area is 49.6 Ų, and it has 23 heavy atoms . The compound has a formal charge of 0 and a complexity of 376 .Scientific Research Applications
Synthesis and Spectral Characterization
Novel piperazine derivatives have been synthesized and characterized, showcasing the utility of similar compounds in creating molecules with potential biological activity. These derivatives have been evaluated for antimicrobial properties, with some showing excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014). This indicates the compound's relevance in developing new antimicrobial agents.
Antimicrobial and Antifungal Activities
Another study focused on azole-containing piperazine derivatives, designed and synthesized for in vitro antibacterial and antifungal evaluations. These compounds displayed moderate to significant activities, suggesting the chemical framework's potential in antimicrobial drug discovery (Gan, Fang, & Zhou, 2010).
Antitumor Activity
Research into 1,2,4-triazine derivatives bearing a piperazine amide moiety has been conducted to assess their anticancer potential. Some derivatives showed promising antiproliferative effects against breast cancer cells, highlighting the compound's application in cancer research (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Luminescent Properties and Photo-induced Electron Transfer
Naphthalimide derivatives with piperazine substituents have been synthesized, displaying unique luminescent properties and photo-induced electron transfer capabilities. This suggests potential applications in the development of photoluminescent materials and sensors (Gan, Chen, Chang, & Tian, 2003).
Synthesis of New Derivatives
The synthesis of new derivatives with specific functional groups, like the 1,2,4-triazine derivatives, shows the versatility of piperazine-containing compounds in creating diverse chemical entities. These derivatives have been explored for various biological activities, including antimicrobial and anticancer properties, which could lead to new therapeutic agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).
properties
IUPAC Name |
2-cyclopentyl-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2.ClH/c1-13-16(14(2)22-18-13)12-19-7-9-20(10-8-19)17(21)11-15-5-3-4-6-15;/h15H,3-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFBIYJEAUWYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CC3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-chloro-4-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2887949.png)
![2-[(4-ethenylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2887950.png)
![2-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2887951.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2887955.png)

![1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine](/img/no-structure.png)



![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2887967.png)


